

Spectroscopic Profile of 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1309875*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid, is a compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, suggests potential for various biological activities. Understanding the precise chemical structure and electronic properties through spectroscopic analysis is fundamental for its application in research and as a building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-hydroxy-5-nitronicotinic acid**, including detailed experimental protocols and data interpretation. While specific experimental data for this compound is not widely available in public databases, this guide will leverage data from closely related analogs and typical spectroscopic values for its constituent functional groups to provide a predictive characterization.

Physicochemical Properties

Basic physicochemical information for **2-Hydroxy-5-nitronicotinic acid** is summarized in the table below.

Property	Value
Chemical Formula	C ₆ H ₄ N ₂ O ₅
Molecular Weight	184.11 g/mol
CAS Number	6854-07-5
Appearance	Expected to be a solid

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-Hydroxy-5-nitronicotinic acid** based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the two aromatic protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 9.0	d	1H	H-6
~8.2 - 8.6	d	1H	H-4
Broad	s	1H	-COOH
Broad	s	1H	-OH

Note: Chemical shifts are referenced to a standard solvent and may vary depending on the solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are exchangeable with D₂O.

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~165 - 175	C=O (Carboxylic acid)
~160 - 165	C-2 (C-OH)
~140 - 145	C-5 (C-NO ₂)
~135 - 140	C-6
~125 - 130	C-4
~115 - 120	C-3

FT-IR Spectroscopy Data (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
~3200	Broad, Medium	O-H stretch (Phenolic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1475	Medium	C=C and C=N stretch (Aromatic ring)
~1530, ~1350	Strong	N-O stretch (Nitro group)
~1250	Medium	C-O stretch (Phenolic)

UV-Vis Spectroscopy Data (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of a substituted pyridine ring.

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~220 - 240	-	Ethanol/Methanol
~300 - 330	-	Ethanol/Methanol

Note: The exact λ_{max} and molar absorptivity values are dependent on the solvent and pH of the solution.

Mass Spectrometry Data (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
184	-	[M] ⁺ (Molecular ion)
167	-	[M - OH] ⁺
139	-	[M - COOH] ⁺ or [M - NO ₂] ⁺
122	-	[M - COOH - OH] ⁺
94	-	[M - COOH - NO ₂] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-5-nitronicotinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical

as the compound must be soluble and the solvent signals should not interfere with the analyte signals.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - To confirm the identity of acidic protons, a D_2O exchange experiment can be performed by adding a drop of D_2O to the NMR tube and re-acquiring the spectrum.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain single lines for each unique carbon atom.
 - Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As the compound is a solid, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm^{-1} .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

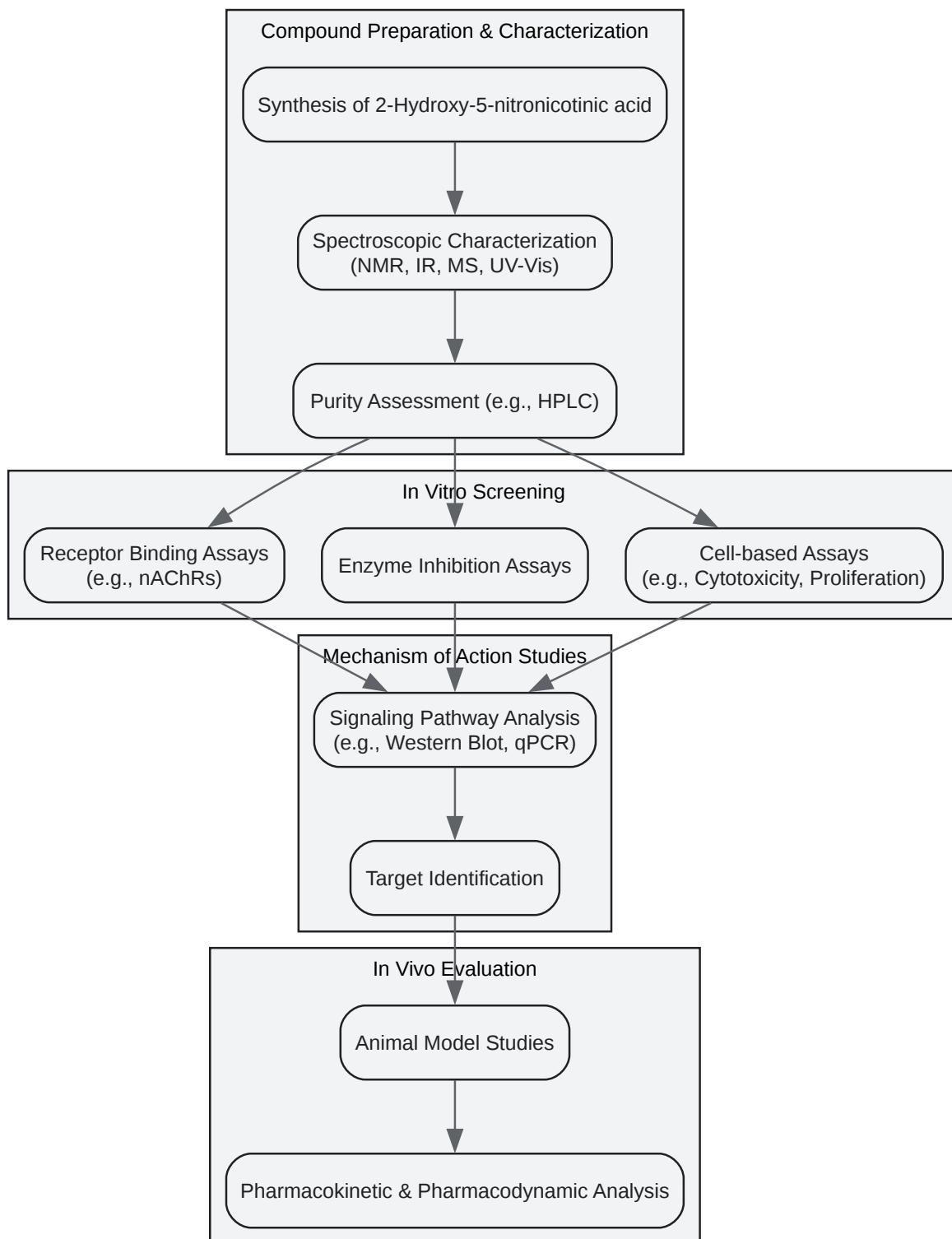
Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Hydroxy-5-nitronicotinic acid** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a reference.
 - Fill a second cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λ_{max}).
- Data Processing: The instrument software will generate a plot of absorbance versus wavelength.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
- Data Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on which provides a better signal for the molecule.
 - For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
- Data Processing: The mass-to-charge ratio (m/z) of the ions is plotted against their relative abundance.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for **2-Hydroxy-5-nitronicotinic acid** are not well-documented, as a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors (nAChRs) or other pathways influenced by nicotinic acid.^{[1][2]} Nicotinic acid is known to exert its effects through G-protein coupled receptors, leading to downstream signaling cascades that can influence lipid metabolism and inflammatory responses.^[1]

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for investigating the potential biological activity of **2-Hydroxy-5-nitronicotinic acid**, starting from its synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for Biological Activity Assessment.

This workflow outlines a systematic approach to characterize the biological effects of **2-Hydroxy-5-nitronicotinic acid**, from initial chemical analysis to in vivo studies.

Conclusion

The spectroscopic characterization of **2-Hydroxy-5-nitronicotinic acid** is crucial for confirming its structure and purity, which are prerequisites for any further investigation into its biological properties. This guide provides a predictive spectroscopic profile and standardized experimental protocols to aid researchers in their studies of this and similar compounds. Further experimental work is required to obtain and publish the definitive spectroscopic data for **2-Hydroxy-5-nitronicotinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309875#spectroscopic-characterization-of-2-hydroxy-5-nitronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com